Product packaging for (2-Chloro-4-iodophenyl)methanol(Cat. No.:CAS No. 1260654-93-0)

(2-Chloro-4-iodophenyl)methanol

Cat. No.: B1429141
CAS No.: 1260654-93-0
M. Wt: 268.48 g/mol
InChI Key: XTUVYAGCZMTBGA-UHFFFAOYSA-N
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Description

(2-Chloro-4-iodophenyl)methanol (CAS RN: 1260654-93-0) is a halogenated benzyl alcohol of significant interest in chemical research and development. Its molecular structure, featuring both chloro and iodo substituents on the aromatic ring, makes it a versatile synthetic intermediate, particularly in the preparation of more complex organic molecules for pharmaceutical and material science applications . This compound has documented utility as a chemical reference standard in advanced analytical techniques. For instance, it is used in quantitative Nuclear Magnetic Resonance (q-NMR) spectroscopy for the analysis of seized synthetic cannabinoids, helping to validate analytical methods in forensic science . Furthermore, its structure suggests applicability as a key building block in patented synthetic routes, potentially for the development of various pharmacologically active compounds . As a benzyl alcohol derivative, it serves as a crucial precursor for further functionalization; the alcohol group can be oxidized or alkylated, while the halogen atoms are amenable to metal-halogen exchange reactions and metal-catalyzed cross-couplings, such as Suzuki or Sonogashira reactions. Researchers value this compound for constructing molecular scaffolds with precision. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage at room temperature under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClIO B1429141 (2-Chloro-4-iodophenyl)methanol CAS No. 1260654-93-0

Properties

IUPAC Name

(2-chloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVYAGCZMTBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Iodophenyl Methanol

De Novo Synthetic Routes

One potential pathway to synthesize (2-Chloro-4-iodophenyl)methanol is through the selective chlorination of a suitable precursor, such as (4-iodophenyl)methanol. This approach relies on a chlorination agent that can selectively react at the C2 position of the benzene (B151609) ring without disturbing the benzylic alcohol or the iodine substituent.

A highly selective and rapid method for the chlorination of benzylic alcohols has been developed using a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This reaction proceeds under neutral conditions, making it compatible with substrates that possess acid-labile functional groups. organic-chemistry.org The process is notable for its high yields, which are often nearly quantitative, and short reaction times, typically ranging from 10 to 40 minutes. organic-chemistry.orgthieme-connect.com

The reaction demonstrates high chemoselectivity, targeting benzylic alcohols specifically, even in the presence of aliphatic alcohols. organic-chemistry.org The procedure involves adding TCT to the benzyl (B1604629) alcohol substrate in anhydrous DMSO at room temperature. organic-chemistry.org This method's efficiency and mild conditions make it a valuable tool in organic synthesis. organic-chemistry.org While this specific method is used for converting the alcohol to a chloride, a related process using TCT and DMSO in methanol (B129727) or ethanol (B145695) can chemoselectively convert benzyl alcohols to their corresponding ethers, highlighting the versatility of the TCT/DMSO system. organic-chemistry.orgthieme-connect.comresearchgate.net

Table 1: Examples of TCT/DMSO-Mediated Chlorination of Benzyl Alcohols

Entry Substrate Product Time (min) Yield (%)
1 4-Methoxybenzyl alcohol 4-Methoxybenzyl chloride 10 98
2 4-Methylbenzyl alcohol 4-Methylbenzyl chloride 20 96
3 Benzyl alcohol Benzyl chloride 20 95
4 4-Chlorobenzyl alcohol 4-Chlorobenzyl chloride 30 97

Data sourced from a study on the chlorination of benzyl alcohols. organic-chemistry.org

An alternative strategy involves introducing the iodine atom onto a chlorinated precursor, such as 2-chlorobenzyl alcohol. This can be achieved through modern C-H activation and iodination techniques.

A novel approach for C-H iodination utilizes a Palladium(II)-catalyzed metathesis reaction with aryl iodides serving as the iodinating agents. chinesechemsoc.orgchinesechemsoc.org This method is significant as it represents a rare example of C-H functionalization through metathesis. chinesechemsoc.orgchinesechemsoc.org The reaction can achieve site-selective ortho- and meta-C-H iodination on substrates containing a directing group, such as an aliphatic carboxyl group. chinesechemsoc.org

Using 2-nitrophenyl iodides as mild iodinating reagents, this technique circumvents the need for harsher, more traditional iodinating agents. chinesechemsoc.orgchinesechemsoc.org The development of C-H iodination via formal metathesis offers a new pathway to create complex aryl iodides that are not easily accessible through conventional methods. chinesechemsoc.org Other palladium-catalyzed methods have also been developed for the C-H iodination of arenes, sometimes employing sulfinyl directing groups to achieve high selectivity. nih.govelsevierpure.com Non-chelation-assisted arene C-H iodination using inorganic iodide and a palladium complex has also been demonstrated. polyu.edu.hk

Table 2: Conditions for Palladium-Catalyzed C-H Iodination

Catalyst System Iodinating Agent Directing Group Example Position Selectivity
Pd(OAc)₂/Ligand 2-Nitrophenyl iodides Carboxyl meta- or ortho-
Palladium Catalyst N/A Sulfinyl peri- or ortho-
[Pd(qin)(OAc)]₂/Pyridine (B92270) Potassium Iodide None (non-directing arenes) N/A

Information compiled from studies on palladium-catalyzed iodination. chinesechemsoc.orgnih.govpolyu.edu.hk

A facile and efficient method for synthesizing aryl iodides from arylhydrazine hydrochlorides has been developed that operates without metal catalysts or bases. nih.govresearchgate.netnih.gov The reaction proceeds by treating the arylhydrazine hydrochloride with an equimolar amount of iodine in dimethyl sulfoxide (DMSO) at 60 °C. nih.govnih.govacs.org

In this process, iodine serves a dual role: it first oxidizes the arylhydrazine to form an arenediazonium salt intermediate. nih.govacs.org Subsequently, a single-electron transfer from an iodide anion results in the formation of an aryl radical and an iodine radical, which then combine to yield the final aryl iodide product. nih.govacs.org This method is compatible with a wide variety of functional groups, providing good to excellent yields of the corresponding aryl iodides. nih.govacs.org To produce this compound via this route, a (2-chloro-4-hydrazinylphenyl)methanol precursor would be required.

Table 3: Synthesis of Aryl Iodides from Arylhydrazines

Entry Arylhydrazine Hydrochloride Product Yield (%)
1 4-Chlorophenylhydrazine hydrochloride 1-Chloro-4-iodobenzene 63
2 4-Bromophenylhydrazine hydrochloride 1-Bromo-4-iodobenzene (B50087) 88
3 4-Fluorophenylhydrazine hydrochloride 1-Fluoro-4-iodobenzene 91
4 4-Methoxyphenylhydrazine hydrochloride 1-Iodo-4-methoxybenzene 90

Data sourced from a study on aryl iodide synthesis. researchgate.netacs.org

A highly practical and common synthetic route involves the reduction of a corresponding carbonyl or carboxyl precursor, namely 2-chloro-4-iodobenzaldehyde (B1371491) or 2-chloro-4-iodobenzoic acid. scbt.comapolloscientific.co.uk These precursors already contain the required chloro and iodo substituents at the correct positions on the aromatic ring. The final step is the reduction of the aldehyde or carboxylic acid functional group to a benzyl alcohol.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent like methanol or ethanol are effective for the reduction of aldehydes to primary alcohols. google.com This type of reaction is typically high-yielding and clean. google.com The reduction of a carboxylic acid to an alcohol requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), or a two-step process involving esterification followed by reduction. The direct reduction of the aldehyde is often preferred due to milder conditions and simpler workup procedures.

Strategies Involving Iodination of Substituted Aromatic Precursors

Functional Group Interconversions on Pre-functionalized Aromatic Systems

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the conversion of one functional group into another. In the context of synthesizing this compound, this typically involves starting with a related benzylic alcohol and chemically altering the hydroxyl group.

Halodehydroxylation is the process of replacing a hydroxyl (-OH) group with a halogen atom. The hydroxyl group is a poor leaving group, so it must first be "activated" to facilitate its substitution. This activation is a common strategy in the synthesis of alkyl and benzyl halides from their corresponding alcohols.

A modern approach to halodehydroxylation involves the use of ammonium (B1175870) halides (NH₄X, where X = Cl, Br, I) as the halogen source in an ionic liquid solvent. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆), are valued for being non-volatile and can enhance reaction rates.

The reaction mechanism is thought to proceed via an Sₙ2 pathway. The acidic proton on the imidazolium (B1220033) cation of the ionic liquid activates the hydroxyl group through hydrogen bonding, making it a better leaving group. The halide anion from the ammonium salt then acts as a nucleophile, displacing the activated hydroxyl group. Studies on various benzylic alcohols have demonstrated the viability of this method, with yields reaching up to 81%. However, for benzyl substrates, the formation of dibenzyl ether as a byproduct can complicate the reaction and limit the optimal yield.

Table 1: Halodehydroxylation of Various Alcohols Using Ammonium Halides in [Bmim]PF₆

Alcohol SubstrateHalide ReagentProductYield (%)
Benzyl alcoholNH₄ClBenzyl chloride61
Benzyl alcoholNH₄BrBenzyl bromide81
Benzyl alcoholNH₄IBenzyl iodide72
1-OctanolNH₄Br1-Bromooctane60

This interactive table showcases typical yields for the halodehydroxylation reaction on representative alcohol substrates.

Another effective method for the deoxygenative halogenation of alcohols utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (Ph₃P), and a 1,2-dihaloethane (XCH₂CH₂X, where X = Cl, Br, I). acs.org This system serves as a powerful tool for converting alcohols, including benzylic alcohols, into their corresponding halides under mild conditions. acs.org

This process, related to the well-known Appel reaction, avoids the use of highly toxic tetrahalomethanes. acs.org The 1,2-dihaloethane acts as the halogen source. The reaction is versatile, applicable to primary, secondary, and even tertiary alcohols, with generally good yields. acs.org A key advantage is the mildness of the conditions, which preserves other functional groups in the molecule. acs.org Furthermore, using triethyl phosphite (B83602) ((EtO)₃P) instead of triphenylphosphine can simplify purification, as the resulting phosphate (B84403) byproduct is easily removed by washing with water. acs.org

Table 2: Deoxyhalogenation of Benzylic Alcohols with Ph₃P/XCH₂CH₂X

Alcohol SubstrateReagent SystemProductYield (%)
Benzyl alcoholPh₃P / ClCH₂CH₂ClBenzyl chloride95
4-Methoxybenzyl alcoholPh₃P / ClCH₂CH₂Cl4-Methoxybenzyl chloride94
Benzyl alcoholPh₃P / BrCH₂CH₂BrBenzyl bromide96
4-Nitrobenzyl alcoholPh₃P / BrCH₂CH₂Br4-Nitrobenzyl bromide92

This interactive table presents the yields for the deoxygenative halogenation of several substituted benzyl alcohols, demonstrating the high efficiency of the method. acs.org

An alternative synthetic strategy involves the direct introduction of a halogen atom onto a benzyl alcohol that already possesses the other necessary substituents. For instance, if one were to start with 2-chlorobenzyl alcohol, a directed iodination reaction at the 4-position would be required to form this compound.

Computational and spectroscopic studies on ortho-halogenated benzyl alcohols show that the ortho-chloro group influences the conformation of the molecule, favoring an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom. rsc.orgrsc.org This conformational preference could potentially direct incoming electrophiles. However, achieving regioselective halogenation on an activated ring system that already contains a halogen and a hydroxymethyl group can be challenging due to competing directive effects of the existing substituents. The ortho-para directing chloro group and the ortho-para directing hydroxymethyl group would both activate the 4-position, but also other positions, potentially leading to a mixture of products. Specific methodologies for such a directed transformation would need to be carefully selected to ensure high regioselectivity.

Halodehydroxylation of Benzylic Alcohols

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For any synthetic route to this compound, several parameters must be considered.

Key factors that influence the outcome of benzylic alcohol halogenations include the choice of solvent, base, catalyst, temperature, and reaction time. For example, in the chemoselective chlorination of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT), dimethyl sulfoxide (DMSO) was found to be a critical component, acting as more than just a solvent and likely participating in the activation of the alcohol. organic-chemistry.org

Similarly, studies on other reactions, such as acceptorless dehydrogenation, highlight the significant role of the base. researchgate.net In one study, potassium hydroxide (B78521) (KOH) was found to be the most efficient base, with other inorganic bases like sodium carbonate (Na₂CO₃) being ineffective. researchgate.net The concentration and loading of catalysts and reagents are also critical. Kinetic studies on the conversion of chlorobenzyl chlorides to their corresponding alcohols showed that parameters like stirring speed and catalyst loading significantly impact the reaction rate. researchgate.net

Modern approaches to optimization often employ high-throughput experimentation and machine learning algorithms to rapidly screen a wide array of conditions and identify the optimal parameters with minimal experiments. sigmaaldrich.com These advanced techniques can simultaneously vary multiple factors to map complex reaction landscapes and find the ideal conditions for yield, selectivity, and purity. sigmaaldrich.com

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Iodophenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

The primary alcohol of (2-Chloro-4-iodophenyl)methanol can be oxidized to form either the corresponding aldehyde, (2-chloro-4-iodobenzaldehyde), or the carboxylic acid, (2-chloro-4-iodobenzoic acid). The outcome of the reaction is dependent on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions such as the Swern or Moffatt oxidation. Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent will typically oxidize the primary alcohol directly to the carboxylic acid. Recent studies have also explored N-heterocyclic stabilized λ3-iodanes as effective oxidants for benzylic alcohols, which could be applicable here. nih.gov These reagents offer an alternative to traditional metal-based oxidants. nih.gov

Table 1: Representative Conditions for Oxidation of Primary Alcohols

Transformation Reagent(s) Typical Solvent Product
Alcohol to Aldehyde Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) (2-Chloro-4-iodobenzaldehyde)
Alcohol to Aldehyde Dess-Martin Periodinane (DMP) Dichloromethane (DCM) (2-Chloro-4-iodobenzaldehyde)
Alcohol to Carboxylic Acid Potassium Permanganate (KMnO₄) Water, Acetone (2-Chloro-4-iodobenzoic acid)
Alcohol to Carboxylic Acid Chromic Acid (H₂CrO₄) Acetone (Jones Oxidation) (2-Chloro-4-iodobenzoic acid)

The hydroxyl group of this compound can readily participate in etherification and esterification reactions.

Etherification: The formation of an ether, such as (2-chloro-4-iodobenzyl) methyl ether, can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane). Alternatively, methods for the chemoselective conversion of benzyl (B1604629) alcohols to their ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol like methanol (B129727) have been developed. organic-chemistry.org

Esterification: The most common method for converting a carboxylic acid and an alcohol to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating this compound with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com To drive the equilibrium towards the product, the water formed is typically removed. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), usually in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is challenging. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to protonate the alcohol under acidic conditions, which transforms the leaving group into a water molecule, a much more stable species. libretexts.org

For primary alcohols, the reaction with hydrogen halides (e.g., HBr, HI) typically proceeds via an Sₙ2 mechanism. libretexts.org The halide ion acts as a nucleophile, attacking the carbon atom and displacing the protonated hydroxyl group (water). libretexts.org This would convert this compound into the corresponding benzyl halide, for instance, 1-(bromomethyl)-2-chloro-4-iodobenzene. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for this transformation. Recent developments in mechanochemistry have shown that alcohols can be activated using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), which converts the hydroxyl into a reactive O-alkyl isouronium salt, a good leaving group for subsequent substitution. nih.gov

Vicinal halogenation is a reaction that adds halogen atoms to adjacent carbon atoms. This reaction is characteristic of alkenes and alkynes, not aromatic alcohols. Therefore, this transformation is not directly applicable to the primary alcohol functionality of this compound. A theoretical pathway involving dehydration to form a highly unstable and unlikely exocyclic alkene, followed by halogen addition, is not a practical or observed transformation for this class of compounds.

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is the most reactive site for cross-coupling reactions due to the high reactivity of aryl iodides compared to aryl bromides and chlorides. proprogressio.hu This allows for selective functionalization of the aromatic core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org Reacting this compound with a boronic acid (e.g., phenylboronic acid) would yield a biphenyl (B1667301) derivative. The ortho-chloro substituent may introduce steric hindrance, potentially requiring more robust catalytic systems or harsher conditions to achieve good yields. beilstein-journals.org

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. However, a significant drawback is the high toxicity of the organotin reagents and byproducts. libretexts.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org For example, reacting this compound with an alkene like styrene (B11656) would introduce a styrenyl group at the 4-position of the benzene (B151609) ring. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org Copper-free protocols have also been developed. nih.govorganic-chemistry.org The reaction of this compound with a terminal alkyne such as phenylacetylene (B144264) would produce an alkynyl-substituted aromatic compound. The reactivity order for halides in Sonogashira coupling is I > Br > Cl, allowing for selective reaction at the iodo-substituted position. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

Reaction Name Coupling Partner Typical Catalyst Typical Base Product Type
Suzuki-Miyaura Boronic Acid/Ester Pd(PPh₃)₄, Pd(OAc)₂ Na₂CO₃, K₂CO₃, Cs₂CO₃ Biaryl or Vinylarene
Stille Organostannane Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (Not always required) Biaryl, Vinylarene, etc.
Heck Alkene Pd(OAc)₂, PdCl₂ Et₃N, K₂CO₃ Substituted Alkene
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI Et₃N, Piperidine Aryl Alkyne

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Scope and Regioselectivity in Aryl Iodide Cross-Coupling

The selective reaction at the aryl iodide position is a well-established principle in palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) species to the C-I bond is kinetically and thermodynamically favored over the C-Cl bond. This high regioselectivity allows for the clean formation of a single product, where the iodine atom is replaced by a new substituent, leaving the chlorine atom intact for potential subsequent transformations.

This chemoselectivity is consistently observed across various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. For instance, in Suzuki-Miyaura couplings, this compound can be selectively coupled with a variety of aryl and heteroaryl boronic acids. The reaction proceeds with high fidelity at the C-4 position (the site of the iodine), demonstrating the predictable nature of this transformation. This principle is not limited to the subject compound; studies on analogous structures, such as 2-bromo-4-chlorophenyl derivatives, also show exclusive reaction at the more labile halogen (in that case, bromide) under standard Suzuki conditions. The order of reactivity for aryl halides in palladium-catalyzed oxidative addition is generally Ar-I > Ar-Br > Ar-Cl. nih.gov

The Sonogashira coupling of terminal alkynes with dihaloarenes also exemplifies this regioselectivity. For substrates containing both an iodide and a bromide, the reaction can be tuned to occur exclusively at the C-I bond by conducting it at room temperature. wikipedia.org This principle holds true for this compound, where coupling with terminal alkynes under standard Sonogashira conditions [Pd(0) catalyst, Cu(I) cocatalyst, and a mild base] would selectively yield 4-alkynyl-2-chlorophenylmethanol. libretexts.orgorganic-chemistry.org

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihaloaryl Compounds

Aryl Halide Substrate (Analogue)Boronic AcidCatalyst SystemProduct (Selective at more reactive halogen)Reference
2-Bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Chloro-2-(phenyl)phenyl-2-bromobutanoate nih.gov
2-Bromo-4-chlorophenyl-2-bromobutanoate4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Chloro-2-(4-methoxyphenyl)phenyl-2-bromobutanoate nih.gov
2,4-Dichloroquinazoline (analogue)Phenylboronic acidPd(PPh₃)₄, K₃PO₄2-Chloro-4-phenylquinazoline researchgate.net
Alkenylation Reactions Mediated by Palladium Catalysis

The Mizoroki-Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes. wikipedia.org In the context of this compound, this reaction offers a pathway to introduce alkenyl substituents selectively at the 4-position. The catalytic cycle, involving the oxidative addition of the aryl iodide to a Pd(0) center, migratory insertion of the alkene, and subsequent β-hydride elimination, proceeds preferentially at the C-I bond. libretexts.org

The reaction can be carried out with a range of activated alkenes, such as acrylates, styrene, and their derivatives. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired 4-alkenyl-2-chlorophenylmethanol derivatives. While specific examples for this compound are not extensively documented in dedicated studies, the well-established mechanism of the Heck reaction on dihaloarenes strongly supports this selective outcome. For example, the coupling of 1-bromo-4-iodobenzene (B50087) with styrene would selectively yield 4-bromo-stilbene, leaving the C-Br bond untouched. By analogy, this compound would react with an alkene like ethyl acrylate (B77674) to produce ethyl (E)-3-(2-chloro-4-(hydroxymethyl)phenyl)acrylate.

Table 2: Representative Heck Alkenylation Conditions

AlkeneCatalystBaseSolventTypical Product StructureReference
StyrenePd(OAc)₂KOAcCH₃OH/DMFSubstituted Stilbene wikipedia.org
Ethyl AcrylatePd EnCat®40NaOAcEthanol (B145695)Ethyl Cinnamate Derivative nih.gov
Allyl AcetatePd(OAc)₂/PPh₃Et₃NAcetonitrileAllylated Arene nih.gov

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts can activate a broad range of electrophiles and are particularly effective in transformations involving less reactive C-Cl bonds. However, when presented with a substrate like this compound, the inherent reactivity difference between the C-I and C-Cl bonds still typically dictates the reaction's regioselectivity.

Ni(I)-Mediated Oxidative Addition of Aryl Iodides

Modern nickel catalysis often involves odd-electron Ni(I) and Ni(III) oxidation states, particularly in photoredox and electrochemical methodologies. The oxidative addition of an aryl halide to a Ni(I) species is a key step in many of these catalytic cycles. Mechanistic studies have shown that aryl iodides undergo oxidative addition to Ni(I) complexes much more readily than aryl chlorides or bromides. This step is crucial as it activates the aryl halide for subsequent coupling and provides access to the Ni(III) state, which is key for forming challenging chemical bonds.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Nickel catalysts are highly effective in forming both carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this allows for the selective introduction of a wide array of functional groups at the 4-position. For example, nickel-catalyzed amination reactions, which are workhorse transformations in medicinal chemistry, would selectively couple primary or secondary amines at the C-I bond. nih.govorgsyn.orgscispace.comnih.gov This provides a direct route to compounds like 4-amino-2-chlorophenylmethanol derivatives, which are valuable building blocks.

The scope of nickel-catalyzed couplings is broad and includes reactions with organozinc reagents (Negishi coupling), organoboron reagents (Suzuki-Miyaura coupling), and various nitrogen, oxygen, and sulfur nucleophiles. In all these cases, the greater reactivity of the C-I bond would direct the transformation, leaving the C-Cl bond available for further synthetic elaboration.

Table 3: Scope of Nickel-Catalyzed Amination of Aryl Chlorides (Illustrative)

AmineNi-PrecatalystLigandBaseProduct TypeReference
MorpholineNiCl₂(DME)SIPr·HClNaOtBuN-Aryl Morpholine scispace.com
Aniline(dppf)Ni(o-tolyl)CldppfK₃PO₄Diphenylamine Derivative nih.gov
Diphenylamine(dppf)Ni(o-tolyl)CldppfNaOtBuTriphenylamine Derivative nih.gov

Directed C–H Functionalization via the Aryl Iodide

The iodine atom itself can be used to direct the functionalization of C-H bonds at positions ortho or para to the iodine. csic.es This unique reactivity stems from the ability of iodoarenes to form stable hypervalent iodine(III) species upon oxidation. These intermediates can then undergo rearrangements or directed coupling reactions to install new functional groups.

For a substrate like this compound, this methodology could potentially allow for functionalization at the C-3 or C-5 positions. For example, iodine(III)-mediated C-H allylation has been shown to proceed with high selectivity ortho to the iodine atom. csic.es This would provide a pathway to introduce an allyl group at the C-5 position of the this compound scaffold, a transformation not easily achieved by other means. This type of reaction is powerful because it retains the iodine atom, allowing for subsequent cross-coupling reactions. This iterative approach enables the synthesis of highly substituted aromatic cores from simple iodoarene precursors. csic.es

Reactions Involving the Aryl Chloride Moiety

The aryl chloride moiety in this compound is significantly less reactive than the aryl iodide. While this difference is exploited for selective functionalization at the C-I bond, the C-Cl bond can be engaged in chemical reactions under more forcing conditions or with specialized catalytic systems.

Typically, reactions at the C-Cl bond are performed after the C-I bond has been functionalized. The resulting 2-chloro-4-substituted-phenylmethanol can then be subjected to conditions specifically developed for the activation of aryl chlorides. These conditions often involve the use of electron-rich, bulky phosphine (B1218219) ligands (such as Buchwald or Fu-type ligands) for palladium catalysis, or specialized nickel catalyst systems that are known to facilitate the difficult oxidative addition to C-Cl bonds. libretexts.org For example, a nickel-catalyzed amination could be performed on a 4-aryl-2-chlorophenylmethanol derivative to install an amine at the 2-position, demonstrating a sequential, two-step functionalization of the original dihaloarene.

Direct and selective activation of the C-Cl bond in the presence of the C-I bond is extremely challenging and generally not synthetically viable due to the vast difference in bond dissociation energies and reactivity towards oxidative addition.

Comparative Reactivity in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl. digitellinc.comnih.govwhiterose.ac.uk This established hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds.

In the context of this compound, the C-I bond is expected to be significantly more reactive than the C-Cl bond in common palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This difference in reactivity allows for selective functionalization at the C-4 position (bearing the iodine) while leaving the C-2 position (bearing the chlorine) intact, provided the reaction conditions are carefully controlled.

Table 1: Predicted Comparative Reactivity in Transition Metal-Catalyzed Coupling Reactions

Coupling ReactionReactivity at C-4 (Iodo)Reactivity at C-2 (Chloro)Expected SelectivityKey Considerations
Suzuki-Miyaura HighLowHigh for C-4Choice of palladium catalyst and ligands can influence selectivity. Stronger conditions might lead to double coupling. nih.govresearchgate.net
Sonogashira HighVery LowVery High for C-4Aryl chlorides are generally unreactive unless specialized catalysts are used. nih.govwikipedia.org
Heck HighLowHigh for C-4The less reactive C-Cl bond typically requires more forcing conditions for reaction. nsf.gov
Buchwald-Hartwig HighModerateGood for C-4While C-I is more reactive, certain ligand systems can promote the coupling of aryl chlorides. wikipedia.orgcapes.gov.brorganic-chemistry.org

This table presents predicted reactivity based on established principles of cross-coupling reactions.

Research on dihalogenated aromatic compounds consistently demonstrates the preferential reaction at the iodo-substituted position. For instance, in the Sonogashira coupling of 1-bromo-4-iodobenzene, selective reaction at the iodo position occurs at room temperature. wikipedia.org Similarly, in Suzuki-Miyaura couplings of dihalobenzenes, the C-I bond is the first to react. nih.gov The presence of the hydroxymethyl group at the ortho position to the chlorine atom could sterically hinder the oxidative addition of a palladium catalyst at the C-Cl bond, further enhancing the selectivity for reaction at the C-I bond. researchgate.net

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the substituents are a chloro group, an iodo group, and a hydroxymethyl group. Halogens are considered deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, which outweighs their mesomeric electron donation. masterorganicchemistry.com For nucleophilic aromatic substitution, this inductive withdrawal is a necessary but often insufficient condition for activation. The hydroxymethyl group is a weak activating group for electrophilic substitution and therefore a weak deactivating group for nucleophilic substitution.

Crucially, the molecule lacks the strong activating groups, such as a nitro or cyano group, typically required for facile SNAr reactions. chemistrysteps.combyjus.com Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Should an SNAr reaction be forced under very harsh conditions (high temperature and pressure with a strong nucleophile), the relative reactivity of the leaving groups follows the order F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is counterintuitive to the trend seen in SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. Thus, if an SNAr reaction were to occur on this compound, the chloride would be the better leaving group compared to the iodide. However, the lack of significant activation makes this a highly unlikely reaction pathway.

Synergistic and Competitive Reactivity Between the Halogen and Alcohol Functionalities

The presence of the hydroxymethyl group in close proximity to the chloro substituent can lead to synergistic or competitive reactivity.

Under the basic conditions often employed in transition metal-catalyzed coupling reactions, the alcohol proton can be removed to form an alkoxide. This in-situ generated alkoxide can have several effects:

Directing Group: The alkoxide can coordinate to the palladium catalyst, potentially influencing the regioselectivity of the coupling reaction. This "ortho-directing" effect has been observed in other systems.

Internal Nucleophile: The alkoxide could act as an internal nucleophile, potentially leading to intramolecular cyclization. An intramolecular Williamson ether synthesis could occur, where the alkoxide displaces one of the adjacent halogens to form a cyclic ether. core.ac.ukresearchgate.netmasterorganicchemistry.com Given the proximity, displacement of the ortho-chloro group to form a five-membered ring would be a possibility, though this would require activation of the C-Cl bond.

Competitive Reaction: The alcohol itself can undergo coupling reactions under certain conditions, for example, in Buchwald-Hartwig type C-O coupling reactions. nih.gov This could compete with the desired C-C or C-N coupling at the halogen positions.

The acidic proton of the alcohol can also be relevant in reactions involving strong bases or organometallic reagents. For instance, in reactions with Grignard or organolithium reagents, the alcohol would be deprotonated before any reaction at the halogen centers could occur.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Iodophenyl Methanol

Mechanistic Pathways of Halogenation Reactions

The conversion of the alcohol functional group in benzylic systems like (2-Chloro-4-iodophenyl)methanol and the introduction of halogen substituents onto the aromatic ring are governed by distinct mechanistic pathways.

S(_N)2 and Related Nucleophilic Substitution Mechanisms in Halodehydroxylation

The transformation of a benzyl (B1604629) alcohol to a benzyl halide, a process known as halodehydroxylation, is a cornerstone of synthetic organic chemistry. For primary benzyl alcohols, this conversion often proceeds via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The hydroxyl group is a poor leaving group, so it must first be activated. masterorganicchemistry.comlibretexts.org In the presence of a strong acid like HBr, the alcohol's oxygen atom is protonated, forming a good leaving group, water. masterorganicchemistry.comyoutube.com The halide anion then acts as a nucleophile, attacking the benzylic carbon from the backside in a concerted step, leading to inversion of stereochemistry if the carbon is a chiral center. youtube.commasterorganicchemistry.com

Alternatively, reagents like thionyl chloride (SOCl(_2)) can be employed to convert alcohols to alkyl chlorides. libretexts.orgbrainly.in The reaction begins with the alcohol's oxygen attacking the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. The displaced chloride ion can then attack the carbon in an S(_N)2 fashion, yielding the alkyl chloride with inversion of configuration. libretexts.orgmasterorganicchemistry.com The other products, sulfur dioxide and hydrochloric acid, are gases that bubble out of the reaction mixture. libretexts.org However, the mechanism can sometimes be more complex, with the possibility of an S(_N)i (internal nucleophilic substitution) pathway that leads to retention of configuration, especially with secondary alcohols. masterorganicchemistry.com The presence of a base like pyridine (B92270) favors the S(_N)2 pathway by reacting with the chlorosulfite intermediate, ensuring inversion of configuration. masterorganicchemistry.com

A variety of other catalytic systems have been developed for the chlorination of benzyl alcohols, often aiming for milder conditions and higher selectivity. organic-chemistry.org For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) provides a rapid and highly chemoselective method for chlorinating benzylic alcohols under neutral conditions, favoring an S(_N)2 pathway. thieme-connect.com

Proposed Catalytic Cycles for Chlorination of Benzyl Alcohols

Catalytic approaches to the chlorination of benzyl alcohols offer advantages in terms of efficiency and milder reaction conditions. One proposed catalytic cycle involves the use of HCl in dioxane. acgpubs.org This system is sensitive to the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally promoting the substitution of the hydroxyl group by chloride. acgpubs.org

Another catalytic system utilizes a photoredox/cobalt dual catalysis for the hydrochlorination of allyl carboxylates, which shares mechanistic features relevant to the functionalization of benzylic systems. acs.org In this cycle, a cobalt hydride species is generated, which then participates in a hydrogen atom transfer (HAT) from the substrate. acs.org While this specific example is for a different substrate class, it highlights the potential for radical pathways and metal-catalyzed transformations in C-Cl bond formation.

Catalytic systems for the chlorination of alcohols under Appel-type conditions have also been developed, using agents like benzotrichloride (B165768) with a phosphine (B1218219) catalyst. organic-chemistry.org These methods often proceed through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by a chloride ion.

Radical Intermediates in Aryl Iodide Synthesis

The synthesis of aryl iodides, such as the iodo-substituent on this compound, can involve electrophilic aromatic substitution (S(_E)Ar). While many iodination reactions are believed to proceed through ionic intermediates, the possibility of radical involvement exists, particularly under certain conditions. nih.gov

The direct iodination of arenes is more challenging than chlorination or bromination because common iodinating reagents like molecular iodine (I(_2)) are often not reactive enough, especially with electron-deficient arenes. acs.orgnih.gov To overcome this, oxidizing agents are often used to generate a more potent electrophilic iodine species. nih.gov

Some activation methods for aryl iodides can lead to the formation of aryl radicals. For example, single electron transfer (SET) from an electron-rich arene to an iodine(III) reagent can generate an arene radical cation. acs.org This radical cation can then undergo further reactions. acs.org While not a direct synthesis of aryl iodides from arenes, the reactivity of diaryliodonium salts, which can be prepared from iodoarenes, can involve aryl radical intermediates depending on the reaction conditions. nih.gov

Mechanistic Insights into Cross-Coupling Reactions of Aryl Iodides

Aryl iodides are highly valuable substrates in transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition.

Oxidative Addition Processes and Intermediates in Nickel Catalysis

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods. nih.gov A key step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent nickel complex, typically Ni(0) or Ni(I). ucla.edunih.gov For aryl iodides, this process can proceed through different mechanistic pathways depending on the ligands and the specific nickel species involved. nih.gov

Studies have shown that the oxidative addition of aryl iodides to Ni(I) complexes, often generated in photoredox or electrocatalytic cycles, is a crucial step. ucla.edu The rate of this oxidative addition is influenced by both the electronic and steric properties of the aryl iodide and the supporting ligands on the nickel center. ucla.edu More electron-rich nickel centers, resulting from ligands with higher LUMO energies, tend to exhibit faster oxidative addition rates. ucla.edu The mechanism can be classified as either a three-center concerted pathway or a halogen-atom abstraction pathway. ucla.edu

With Ni(0) complexes bearing phosphine ligands, the oxidative addition of aryl halides can be complex, sometimes leading to the formation of Ni(I) species, which can be either on- or off-cycle intermediates. nih.govnih.govchimia.ch The reaction of aryl iodides with Ni(0) complexes like Ni(PEt(_3))(_4) is thought to be initiated by an outer-sphere single-electron transfer (SET). nih.govchimia.ch This forms a radical ion pair, which can then either collapse to the Ni(II) oxidative addition product or diffuse apart to form a Ni(I) species and an aryl radical. chimia.ch In contrast, some Ni(0) complexes with specific phosphine ligands, such as triphosphine (B1213122) pincer ligands, have been shown to undergo a clean, concerted two-electron oxidative addition to form stable five-coordinate Ni(II)-aryl compounds. nih.gov

Table 1: Mechanistic Pathways in Nickel-Catalyzed Oxidative Addition

Nickel Species Ligand Type Proposed Mechanism(s) Key Intermediates
Ni(I) Bipyridine, Phenanthroline Concerted or Halogen-Atom Abstraction Ni(III)-aryl
Ni(0) Monophosphines (e.g., PEt(_3)) Single-Electron Transfer (SET) Radical ion pair, Ni(I), Ni(II)-aryl
Ni(0) Bisphosphines (e.g., DPPF) Concerted Ni(II)-aryl

This table provides a generalized overview of proposed mechanisms based on available research.

Rate-Determining and Regioselectivity-Determining Steps in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C and C-heteroatom bond formation. numberanalytics.com The regioselectivity of these reactions, especially with di- or polyhalogenated substrates, is a critical aspect. For dihaloarenes containing two different halogens, the selectivity is typically governed by the carbon-halogen bond dissociation energy (I > Br > Cl). whiterose.ac.uk However, for substrates with two identical halogens, such as a hypothetical dichloro-iodo-phenylmethanol, the regioselectivity is more nuanced and can be influenced by steric and electronic factors, as well as the catalyst system. nih.govresearchgate.netresearchgate.net

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. researchgate.net However, this is not always the case. For reactive aryl iodides, other steps in the catalytic cycle, such as transmetalation or reductive elimination, can become rate-limiting. researchgate.net Kinetic studies of Heck reactions have suggested that for aryl iodides, the rate-determining step may involve the dissociation of a C-H bond during the β-hydride elimination phase, rather than the initial oxidative addition. researchgate.net

The choice of ligand on the palladium catalyst can have a profound impact on regioselectivity. nih.govresearchgate.netnih.gov For example, in the cross-coupling of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can switch the selectivity from the typically more reactive C2 position to the C4 position. researchgate.netnih.gov Similarly, the ratio of phosphine ligand to palladium can also influence the site of reaction. whiterose.ac.uknih.gov This "catalyst-controlled" regioselectivity offers a powerful tool for synthetic chemists, allowing access to different isomers from the same starting material simply by changing the catalyst. nih.govresearchgate.netresearchgate.net

Table 2: Factors Influencing Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihaloarenes

Factor Influence on Regioselectivity Example
Ligand Sterics Bulky ligands can block more accessible sites, directing the reaction to less sterically hindered positions. Sterically hindered NHC ligands promoting C4-coupling in 2,4-dichloropyridines. researchgate.netnih.gov
Ligand Electronics The electronic properties of the ligand can affect the rate of oxidative addition at different C-X bonds.
Pd:Ligand Ratio Changes in the ratio can alter the nature of the active catalytic species, leading to different selectivities. Varying PPh(_3):Pd ratio switches selectivity in couplings of 2,4-dibromopyridine. whiterose.ac.uknih.gov

| Additives | Salts can stabilize certain catalytic species or influence aggregation, thereby affecting selectivity. | Addition of n-Oct(_4)NBr can influence site-selectivity. whiterose.ac.uk |

This table summarizes key factors that can be manipulated to control the outcome of cross-coupling reactions on polyhalogenated aromatic compounds.

Role of Ligands and Substrate Structure in Catalytic Cycles

The reactivity of this compound in cross-coupling reactions is predominantly dictated by the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed reactions, the oxidative addition of the C-I bond to the Pd(0) center is significantly faster than the oxidative addition of the C-Cl bond. This inherent difference in reactivity forms the basis for selective functionalization.

The structure of the substrate, specifically the presence of both iodo and chloro substituents, allows for sequential or selective cross-coupling reactions. The primary factor governing this selectivity is the bond dissociation energy, where the C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.

Ligands play a pivotal role in modulating the reactivity and selectivity of the catalytic system. The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For dihalogenated substrates like this compound, bulky ligands can sometimes promote over-functionalization or difunctionalization, where both halogen atoms are substituted. This occurs because after the initial cross-coupling at the iodo position, the palladium catalyst can remain associated with the product's π-system. The dissociation of the catalyst from this π-complex can be slower than a second oxidative addition at the chloro position, especially with sterically demanding ligands. nih.gov

Conversely, the addition of small, coordinating additives or solvents, such as DMSO, can help to suppress this over-functionalization by facilitating the displacement of the palladium catalyst from the mono-functionalized product, thus enhancing selectivity for monosubstitution. nih.gov

The nature of the ligand also impacts the stability and activity of the catalyst. For instance, in Sonogashira couplings, N-heterocyclic carbene (NHC) ligands have been used as alternatives to traditional phosphine ligands. While a palladium-carbene complex alone can catalyze the reaction, the addition of a phosphine ligand like triphenylphosphine (B44618) (PPh₃) can significantly enhance the yield. mdpi.com This highlights the synergistic effect that can be achieved through the appropriate combination of ligands.

Table 1: Effect of Ligands on the Yield of the Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid

Entry Ligand Yield (%)
1 SPhos 95
2 XPhos 92
3 PPh₃ 35
4 No Ligand <5

Data adapted from a study on the Suzuki-Miyaura cross-coupling reactions of aryl chlorides. rsc.org

This data underscores the critical role of the ligand in facilitating the challenging oxidative addition of the C-Cl bond, a principle that directly applies to the second functionalization of this compound.

Influence of Steric and Electronic Effects on Reaction Mechanisms and Selectivity

The regioselectivity of reactions involving this compound is a direct consequence of the interplay between steric and electronic effects. The iodine atom, being larger and more polarizable than the chlorine atom, is the preferred site for initial reaction in palladium-catalyzed cross-couplings.

Electronic Effects: The electron-withdrawing nature of the chlorine and iodine atoms deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. The greater polarizability of the C-I bond compared to the C-Cl bond makes it more reactive towards the electron-rich Pd(0) catalyst. The order of reactivity for aryl halides in oxidative addition is well-established: I > Br > OTf > Cl. researchgate.net

In the context of this compound, the inductive effect of the chloro group and the hydroxymethyl group also influences the electron density of the aromatic ring, which can have a subtle effect on the rate of the catalytic cycle.

Steric Effects: The steric hindrance around the halogen atoms can significantly influence the rate of oxidative addition. In this compound, the chloro group is ortho to the hydroxymethyl group, which could potentially exert some steric influence on a catalyst approaching the C-Cl bond. However, the primary determinant of selectivity remains the superior reactivity of the C-I bond.

In cases of di- and polyhalogenated arenes, steric effects can be exploited to control site-selectivity. For instance, bulky ligands on the palladium catalyst can discriminate between two electronically similar but sterically different halogen-substituted positions. bohrium.com While the electronic difference between the iodine and chlorine in this compound is the dominant factor, steric considerations become more important when attempting to achieve selective functionalization of more complex polyhalogenated substrates.

The following table provides a conceptual illustration of how steric and electronic effects would influence the selectivity of a Suzuki-Miyaura coupling reaction with this compound.

Table 2: Influence of Steric and Electronic Effects on the Regioselectivity of Suzuki-Miyaura Coupling of this compound

Position of Halogen Halogen Electronic Effect Steric Hindrance Predicted Reactivity
4 Iodine More polarizable, lower bond energy Less hindered High
2 Chlorine Less polarizable, higher bond energy More hindered (ortho to -CH₂OH) Low

This predictable selectivity makes this compound a valuable building block in organic synthesis, allowing for the sequential introduction of different functional groups at specific positions on the aromatic ring. The initial, more facile reaction at the iodine position can be followed by a second, more forcing reaction at the chlorine position, often requiring a more active catalyst system (e.g., with more electron-rich and bulky ligands) and higher temperatures.

Computational and Theoretical Studies on 2 Chloro 4 Iodophenyl Methanol and Its Transformations

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to map out the potential energy surfaces of chemical reactions, helping to identify reactants, products, intermediates, and transition states.

Detailed research findings from studies on related benzyl (B1604629) alcohol derivatives demonstrate the utility of DFT in understanding reaction mechanisms. For instance, in the oxidation of benzyl alcohol to benzaldehyde (B42025) catalyzed by gold or gold-palladium clusters, DFT calculations have been used to examine two primary reaction mechanisms. mdpi.com The first involves the oxidation by dissociated oxygen atoms on the metal cluster, while the second proceeds with adsorbed molecular oxygen. mdpi.com These calculations revealed that the former mechanism is energetically more favorable. mdpi.com

For (2-Chloro-4-iodophenyl)methanol, a similar DFT-based investigation could be envisioned for its oxidation. The energy profiles for proposed reaction pathways would be calculated to determine the most likely mechanism. researchgate.net This would involve optimizing the geometries of all species along the reaction coordinate and calculating their energies. The table below illustrates a hypothetical energy profile for a generic oxidation reaction of a substituted benzyl alcohol, as would be determined by DFT calculations.

Reaction SpeciesRelative Energy (kcal/mol)
Reactants (Alcohol + Oxidant)0.0
Pre-reaction Complex-5.2
Transition State 1+15.8
Intermediate-10.3
Transition State 2+8.1
Products (Aldehyde + Byproduct)-25.6

This table is illustrative and based on typical values found in DFT studies of similar reactions.

Furthermore, DFT can be used to rationalize selectivity in reactions. For example, in the para-selective amination of benzyl alcohols, DFT calculations, including analysis of spin density distribution and distortion/interaction energies, have been employed to understand the regioselectivity. researchgate.net

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for Complex Systems

For chemical reactions occurring in solution or within the active site of an enzyme, the surrounding environment plays a crucial role. Modeling the entire system at a high level of quantum mechanical theory is often computationally prohibitive. This is where hybrid QM/MM methods become invaluable. nih.govnih.gov

In a QM/MM approach, the part of the system where the chemical transformation occurs (e.g., the this compound substrate and the catalyst) is treated with a high-accuracy QM method like DFT. The remainder of the system, such as the solvent molecules or the protein scaffold, is described using a less computationally expensive molecular mechanics (MM) force field. nih.gov This dual-level approach allows for the accurate modeling of complex systems by focusing computational resources on the chemically active region. nih.govnih.gov

The application of QM/MM methods is crucial for predicting activation barriers and the structures of stationary points for reactions in condensed phases. acs.org These simulations can provide a basis for the design and optimization of catalysts by elucidating the factors that stabilize transition states. acs.org For this compound, QM/MM simulations could be used to study its reactions in various solvents, providing insights into how the solvent influences the reaction pathway and energetics.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For aromatic compounds like this compound, the substituents on the benzene (B151609) ring dictate the positions at which electrophilic substitution reactions occur. libretexts.org

The chloro and iodo substituents are ortho-, para-directing groups, while the chloromethyl group (-CH2OH) is a weak ortho-, para-director. However, the electronic effects (inductive vs. resonance) and steric hindrance from these groups can lead to complex regiochemical outcomes. Computational methods can help predict the most likely sites of substitution. For instance, the RegioSQM method predicts the regioselectivity of electrophilic aromatic substitution by identifying the aromatic carbon atoms with the lowest free energies of protonation. researchgate.netnih.govrsc.org Such methods have shown high accuracy in predicting the outcomes of halogenation reactions. researchgate.netnih.gov

A hypothetical prediction of regioselectivity for the nitration of this compound is presented in the table below, based on the directing effects of the substituents.

Position of SubstitutionPredicted ReactivityRationale
C3LowSteric hindrance from adjacent chloro and hydroxymethyl groups.
C5HighActivated by the ortho-iodo and para-chloro groups.
C6ModerateActivated by the ortho-chloro group, but potentially sterically hindered.

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Furthermore, computational models can predict the relative reactivity of different substrates. In studies of cross-coupling reactions, it has been observed that benzyl alcohols with electron-donating groups tend to show higher reactivity than those with electron-withdrawing groups. researchgate.net

Elucidation of Catalyst-Substrate/Ligand Interactions

Understanding the interactions between a catalyst and a substrate is fundamental to designing more efficient catalytic systems. Computational methods, particularly DFT, are instrumental in elucidating these interactions at the atomic level.

In the context of reactions involving this compound, such as cross-coupling reactions, computational studies can model the binding of the substrate to the metal center of the catalyst. rsc.orgnih.gov These models can reveal key information about the geometry of the catalyst-substrate complex, the nature of the bonding, and the electronic effects of the ligands on the catalytic activity. For instance, in the nickel-catalyzed cross-coupling of benzylic ethers, it is proposed that ligation of the arene to the nickel center facilitates the oxidative addition step. acs.org

A computational study on the catalytic oxidation of benzyl alcohol on gold-palladium clusters demonstrated that the palladium atoms can increase the electron distribution to neighboring gold atoms, facilitating the activation of oxygen. mdpi.com Furthermore, the palladium atoms were found to stabilize the adsorption complex and transition states through interactions with the π-system of the benzyl alcohol. mdpi.com Similar studies could be performed for reactions involving this compound to understand how the chloro and iodo substituents influence the catalyst-substrate interactions.

Conformational Analysis and Stability Studies of this compound and its Derivatives

The three-dimensional structure, or conformation, of a molecule can significantly impact its physical properties and reactivity. This compound can adopt various conformations due to the rotation around the C-C and C-O single bonds. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.

A combination of molecular mechanics and DFT has been successfully used to determine the preferred conformations of substituted benzenes. rsc.org For benzyl alcohol itself, multiple low-energy conformations are possible. rsc.org The presence of the chloro and iodo substituents in this compound would influence the conformational preferences due to steric and electronic interactions. A computational conformational search would typically involve rotating the key dihedral angles and calculating the energy of each resulting structure.

The results of such an analysis for this compound could be summarized in a table like the one below, showing the relative energies of different conformers.

ConformerDihedral Angle (Cl-C2-C1-CH2OH)Relative Energy (kcal/mol)
1+2.5 (Steric Clash)
260°+0.8
390°0.0 (Most Stable)
4180°+1.5

This table is a hypothetical representation of a conformational analysis.

Furthermore, computational studies can investigate the intermolecular interactions that govern the stability of the crystalline form of this compound and its derivatives.

Derivatization and Advanced Functionalization of 2 Chloro 4 Iodophenyl Methanol

Strategic Elaboration of the Benzyl (B1604629) Alcohol Moiety for Advanced Synthesis

The benzyl alcohol group in (2-Chloro-4-iodophenyl)methanol is a primary site for a variety of chemical modifications, enabling the introduction of diverse functionalities. Key transformations include oxidation, etherification, esterification, and amination, each providing a pathway to a distinct class of derivatives.

Oxidation: The controlled oxidation of the primary alcohol to an aldehyde is a crucial step in many synthetic routes. A variety of reagents can be employed for this purpose, with the choice often dictated by the desired selectivity and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective in converting primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. libretexts.org For instance, the use of PCC can selectively oxidize a primary alcohol to its corresponding aldehyde. youtube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, offers another mild and efficient method for this transformation. youtube.com In some cases, metal-free oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with a suitable co-oxidant, provide an environmentally benign alternative. organic-chemistry.org

Etherification: The synthesis of ethers from this compound can be achieved through several methods, most notably the Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comopenstax.org To avoid potential elimination side reactions, it is preferable to use primary alkyl halides. masterorganicchemistry.comopenstax.orglibretexts.org An alternative approach is the acid-catalyzed dehydration of the alcohol, although this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols. byjus.comopenstax.org

Esterification: Esters are readily prepared from this compound through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, the alcohol can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester.

Amination: Direct amination of the benzyl alcohol can be challenging. A more common strategy involves a two-step process. First, the alcohol is converted to a better leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with an amine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for forming carbon-nitrogen bonds and can be applied to aryl halides, offering a route to aromatic amines. wikipedia.org

Selective Functionalization of the Aryl Iodide Position in Multi-Halogenated Systems

The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond towards a variety of cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the aryl iodide position while leaving the aryl chloride intact. This chemoselectivity is primarily governed by the difference in carbon-halogen bond dissociation energies (I < Br < Cl). nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base, is a highly effective method for forming carbon-carbon bonds. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve highly selective coupling at the aryl iodide position of this compound. For example, palladium catalysts with phosphine (B1218219) ligands are commonly used. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is typically carried out under mild conditions and can be highly selective for the more reactive aryl iodide. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov The reactivity difference between aryl iodides and bromides has been exploited for selective couplings, and a similar selectivity is expected for iodides over chlorides. wikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is generally selective for the more reactive halide. wikipedia.orglibretexts.org Therefore, this compound can be selectively coupled with various alkenes at the C-I bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org The higher reactivity of the C-I bond allows for selective amination at this position in the presence of a C-Cl bond. researchgate.net Different generations of catalyst systems have been developed to expand the scope of this reaction to a wide variety of amines and aryl halides. wikipedia.org

Coupling ReactionReagents & CatalystsProduct Type
Suzuki-Miyaura Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Biaryls, styrenes
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., amine)Arylalkynes
Heck Alkene, Pd catalyst, baseSubstituted alkenes
Buchwald-Hartwig Amine, Pd catalyst, ligand (e.g., phosphine), baseAryl amines

Selective Functionalization of the Aryl Chloride Position

While the aryl iodide is the more reactive site, under specific conditions, the aryl chloride position of this compound or its derivatives can be selectively functionalized. This typically requires more forcing reaction conditions or specialized catalyst systems after the C-I bond has been reacted.

Achieving selectivity for the less reactive C-Cl bond often involves a two-step approach where the more reactive C-I bond is first functionalized. Subsequent reaction at the C-Cl position can then be carried out under more vigorous conditions. However, recent advances in catalysis have led to methods that can promote coupling at C-Cl bonds, even in the presence of more reactive halogens, by employing specific ligands or catalyst systems. For instance, certain palladium catalysts with bulky, electron-rich phosphine ligands have shown efficacy in the coupling of aryl chlorides.

Suzuki-Miyaura Coupling of Aryl Chlorides: While more challenging than for iodides or bromides, Suzuki-Miyaura couplings of aryl chlorides are possible. These reactions often require more active palladium catalysts, such as those employing bulky electron-rich phosphine ligands, and stronger bases. For instance, conditions have been developed for the coupling of 2-chloropyridines. nih.govnih.gov

Buchwald-Hartwig Amination of Aryl Chlorides: Similar to Suzuki coupling, the amination of aryl chlorides is more demanding. The development of specialized ligands, such as dialkylbiarylphosphines, has been crucial for achieving efficient coupling of aryl chlorides with a variety of amines. mit.edu

Cascade and Tandem Reactions for the Rapid Construction of Molecular Complexity

The multi-functional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. This strategy allows for the rapid construction of complex molecular scaffolds from a relatively simple starting material, increasing synthetic efficiency by reducing the number of purification steps.

A potential cascade reaction could involve an initial intramolecular reaction utilizing the benzyl alcohol, followed by one or more intermolecular cross-coupling reactions at the halogenated positions. For example, an initial intramolecular etherification or cyclization could be triggered, followed by sequential cross-coupling reactions at the C-I and then the C-Cl bonds to build up molecular complexity. The differential reactivity of the C-I and C-Cl bonds is key to controlling the sequence of these reactions.

Stereoselective Transformations to Access Chiral Derivatives

The introduction of chirality into derivatives of this compound can be achieved through several strategies, leading to the synthesis of enantiomerically enriched compounds.

Chiral Resolution: Racemic mixtures of derivatives, such as those resulting from the reduction of the corresponding aldehyde, can be separated into their constituent enantiomers. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov Chiral chromatography is another powerful method for separating enantiomers. nih.gov

Asymmetric Synthesis: A more direct approach involves the use of asymmetric synthesis. For example, the asymmetric reduction of a precursor ketone, 2-chloro-4-iodoacetophenone, using a chiral reducing agent or a catalyst can directly yield one enantiomer of the corresponding secondary alcohol in excess. Similarly, stereoselective reactions can be performed on the benzyl alcohol moiety itself.

Applications of 2 Chloro 4 Iodophenyl Methanol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of both iodo and chloro substituents on the phenyl ring, along with a primary alcohol functional group, positions (2-Chloro-4-iodophenyl)methanol as a strategic precursor for the synthesis of intricate molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that can be exploited in sequential cross-coupling reactions.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. beilstein-journals.org This chemoselectivity allows for the selective functionalization at the 4-position of the phenyl ring, leaving the chloro and hydroxymethyl groups intact for subsequent transformations.

Potential Synthetic Applications:

Suzuki Coupling: Reaction with various boronic acids can introduce a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position, leading to the formation of substituted 2-chlorobenzyl alcohol derivatives. These products can serve as intermediates for more complex structures.

Sonogashira Coupling: Coupling with terminal alkynes can yield 4-alkynyl-2-chlorobenzyl alcohols. The resulting internal alkynes are valuable precursors for the synthesis of heterocycles, conjugated polymers, and other functional materials.

Heck Coupling: Reaction with alkenes can introduce vinyl groups at the 4-position, providing a pathway to stilbenes and other olefinic compounds. libretexts.orgwikipedia.orgorganic-chemistry.org

Following the initial functionalization at the iodo-position, the less reactive chloro-position can be targeted under more forcing reaction conditions, allowing for the introduction of a second, different substituent. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.

Reaction TypeReagentsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, Base4-Aryl-2-chlorobenzyl alcohol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base4-Alkynyl-2-chlorobenzyl alcohol
Heck CouplingAlkene, Pd catalyst, Base4-Vinyl-2-chlorobenzyl alcohol

Building Block for Novel Pharmaceutical and Agrochemical Intermediates

The structural motif of a substituted benzyl (B1604629) alcohol is prevalent in a variety of biologically active molecules. The ability to selectively introduce diverse functionalities onto the this compound scaffold makes it an attractive starting material for the synthesis of novel pharmaceutical and agrochemical intermediates.

For instance, a patent for a crystalline form of a medicament describes a compound containing a substituted benzyl group, highlighting the relevance of such structures in drug development. nih.gov While this patent does not specifically mention this compound, it underscores the importance of the benzyl alcohol moiety in pharmaceutical chemistry. The synthesis of various substituted imidazole derivatives for potential medicinal applications also showcases the utility of functionalized benzyl-type structures. researchgate.net

The introduction of specific pharmacophores at the iodo- and chloro-positions through cross-coupling reactions can lead to the generation of libraries of compounds for high-throughput screening. The hydroxymethyl group can also be modified to introduce ester, ether, or amine functionalities, which are common in drug molecules.

Similarly, in the field of agrochemicals, substituted phenyl derivatives are crucial components of many herbicides, insecticides, and fungicides. The synthesis of novel pyrimidinyloxyphenoxypropionate derivatives as herbicides demonstrates the importance of the substituted phenoxy moiety, which can be potentially derived from precursors like this compound. researchgate.net

Utilization in the Development of Advanced Materials and Functional Molecules

The unique electronic and structural properties that can be imparted by the introduction of various substituents onto the this compound core make it a candidate for the development of advanced materials. The creation of conjugated systems through Sonogashira and Suzuki coupling reactions can lead to materials with interesting photophysical properties.

For example, the synthesis of derivatives for organic light-emitting diodes (OLEDs) often involves the coupling of aromatic building blocks to create molecules with specific emission characteristics. tcichemicals.comrsc.orgrsc.org The rigid and planar structures that can be assembled from this compound could be explored for their potential in OLEDs and other organic electronic devices.

The presence of heavy atoms like iodine and chlorine could also be exploited in the design of phosphorescent materials, where intersystem crossing is enhanced, a desirable property for efficient OLEDs.

As a Scaffold for Exploring Structure-Reactivity Relationships in Organic Chemistry

The well-defined and differentially reactive sites on this compound make it an excellent scaffold for studying structure-reactivity relationships in organic reactions. By systematically varying the coupling partners in Suzuki, Sonogashira, and Heck reactions, and by modifying the hydroxymethyl group, chemists can gain valuable insights into the electronic and steric effects that govern these transformations.

Advanced Analytical Techniques Employed in the Research of Halogenated Benzyl Alcohols

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the analysis of (2-Chloro-4-iodophenyl)methanol, offering precise mass measurements that allow for the confident determination of its elemental composition. longdom.org Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide ultra-high resolution, enabling the assignment of a molecular formula with a high degree of confidence. nih.gov For this compound (C₇H₆ClIO), the monoisotopic mass is 267.9152 Da. uni.lu

HRMS analysis, often coupled with soft ionization techniques like Electrospray Ionization (ESI), can identify the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu The high mass accuracy of HRMS, often at sub-ppm levels, makes it possible to distinguish between molecules with very similar masses. longdom.org

In addition to determining the parent ion's mass, mass spectrometry provides insight into the molecule's structure through fragmentation analysis. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of water (M-18 peak), while halogenated compounds characteristically lose a halogen radical or a hydrogen halide molecule. taylorfrancis.comyoutube.comlibretexts.orglibretexts.org For this compound, fragmentation would likely involve the cleavage of the C-I and C-Cl bonds, as well as α-cleavage adjacent to the hydroxyl group. libretexts.org

Table 1: Predicted HRMS Data for this compound Adducts uni.lu
Adduct TypeCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺268.92248135.9
[M+Na]⁺290.90442138.9
[M-H]⁻266.90792131.7
[M+H-H₂O]⁺250.91246128.3

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Heteronuclear NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound. While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, 2D NMR techniques are required for unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of ¹H-¹³C one-bond connections. columbia.educolumbia.edu For this compound, HSQC would show a cross-peak between the methylene protons (~4.6 ppm) and the methylene carbon (~60-65 ppm), as well as correlations for each aromatic proton to its respective carbon. rsc.orgrsc.org

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.eduyoutube.com This is crucial for establishing the connectivity of the molecule's framework. For instance, HMBC would show correlations from the methylene protons to the aromatic carbon they are attached to (C1), as well as to the adjacent ortho carbons (C2 and C6). It would also confirm the substitution pattern by showing long-range correlations between the aromatic protons and the substituted carbons. researchgate.net

Correlation Spectroscopy (COSY) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through three bonds. In the aromatic region of this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring.

Table 2: Expected NMR Correlations for this compound
Proton (¹H) SignalExpected Shift (ppm)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
-CH₂-~ 4.6C7 (~62 ppm)C1, C2, C6
Ar-H (H3)~ 7.6C3C1, C5, C4
Ar-H (H5)~ 7.4C5C1, C3, C4
Ar-H (H6)~ 7.2C6C2, C4, C7
-OHVariableNoneC7, C1

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the most definitive and accurate method for determining the three-dimensional molecular structure of a compound in its solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule. For halogenated benzyl alcohols, it can also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding.

Although the specific crystal structure for this compound is not publicly documented, data from closely related compounds like 2-chlorobenzyl alcohol demonstrates the utility of this technique. nih.gov The analysis of such structures provides benchmark data for understanding how different halogen substituents influence crystal packing and molecular geometry.

Table 3: Example Crystallographic Data for a Related Halogenated Benzyl Alcohol (2-Chlorobenzyl alcohol) nih.gov
ParameterValue
CCDC Number942082
Empirical FormulaC₇H₇ClO
Space GroupP2₁/n
Unit Cell Dimensionsa=11.66 Å, b=5.87 Å, c=20.01 Å

Electrochemical Methods (e.g., Cyclic Voltammetry) for Studying Redox Behavior and Mechanistic Events

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of halogenated aromatic compounds. researchgate.netelectrochemsci.org For this compound, CV can be used to study the reductive cleavage of the carbon-halogen bonds. The reduction of aryl halides can proceed via a stepwise or concerted mechanism, where an electron transfer is followed by or is simultaneous with the C-X bond breaking to form an aryl radical. researchgate.net

In a typical CV experiment, the potential is scanned to negative values to observe reduction events. Due to the lower bond dissociation energy, the carbon-iodine bond is expected to be reduced at a less negative potential than the carbon-chlorine bond. proquest.com This selectivity allows for the targeted electrochemical modification of the molecule. CV studies provide key data on:

Reduction Potentials : The potentials at which the C-I and C-Cl bonds are cleaved.

Mechanism : Analysis of the voltammogram shape and scan rate dependence can help elucidate the electron transfer mechanism (e.g., concerted vs. stepwise cleavage). researchgate.net

Catalysis : The performance of various electrode materials or molecular catalysts for facilitating the dehalogenation can be assessed. chinesechemsoc.org

These studies are crucial for applications in electrosynthesis, where aryl radicals generated from dehalogenation can be trapped to form new bonds, and in environmental remediation. proquest.comacs.org

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation and quantification of this compound, ensuring its purity and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile compounds like benzyl alcohols. bldpharm.com Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase of acetonitrile and water or buffer, is the most common method. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the monitoring of the analyte at its UV absorbance maximum, enhancing selectivity and sensitivity. HPLC is invaluable for determining the purity of the final product and quantifying impurities.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. epa.govlibretexts.org Given its benzyl alcohol structure, this compound can be analyzed by GC, often using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification of the analyte and any impurities. nih.gov GC is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture to determine the consumption of starting materials and the formation of products. proquest.comgcms.cz The high sensitivity of GC also makes it suitable for detecting trace-level halogenated compounds. nih.gov

Table 4: Typical Chromatographic Methods for Analysis
TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplication
RP-HPLCC18 (e.g., 250mm x 4.6mm, 5µm)Acetonitrile / Water GradientDAD or PDAPurity assessment, quantification of impurities
GC5% Phenyl Polysiloxane (e.g., Rxi-5MS)Helium or NitrogenFID or MSReaction monitoring, impurity profiling

Future Research Directions and Challenges

Development of More Sustainable and Green Synthesis Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatics, including precursors to (2-Chloro-4-iodophenyl)methanol, traditionally relies on methods that often involve hazardous reagents and generate significant waste. rsc.org Future research must prioritize the development of more environmentally benign and sustainable synthetic routes. uni-lj.sitaylorfrancis.com

Key areas of focus include:

Enzymatic Halogenation : Nature utilizes highly regioselective halogenase enzymes to produce a vast array of halogenated natural products. nih.gov Harnessing these enzymes, such as flavin-dependent halogenases, as biocatalysts offers a promising green alternative to traditional chemical halogenation, which often requires harsh conditions and results in unwanted byproducts. nih.govresearchgate.netnih.gov Research into engineering these enzymes for specific substrates and improving their stability for industrial applications is a critical challenge. researchgate.net The use of microbial synthesis platforms could also provide an eco-friendly route to halogenated molecules. nih.gov

Oxidative Halogenation with Safer Reagents : A significant push is towards replacing elemental halogens like chlorine and bromine, which are hazardous and toxic, with safer alternatives. rsc.org This involves using simple, inert halide salts (e.g., potassium chloride, potassium bromide) in combination with clean chemical oxidants like hydrogen peroxide (H₂O₂) or even oxygen from the air. rsc.org Catalytic systems, such as those based on vanadium or molybdenum complexes, can facilitate these oxidative halogenation reactions. rsc.org

Continuous Flow Processes : Implementing continuous flow technologies for halogenation reactions can offer improved safety, efficiency, and scalability. researchgate.net For instance, the use of solid acid catalysts like zeolites with greener chlorinating agents such as trichloroisocyanuric acid (TCCA) in flow reactors has shown high conversion rates and selectivity, minimizing waste and energy consumption. researchgate.net

Direct C-H Functionalization : A major goal in green chemistry is the direct replacement of C-H bonds with halogens, as this generates clean by-products like water and maximizes atom economy. rsc.orgmit.edu While challenging due to the high strength and ubiquity of C-H bonds, developing catalysts for selective C-H halogenation would represent a significant leap forward in sustainable synthesis. rsc.org

Table 1: Comparison of Traditional vs. Green Halogenation Methodologies
MethodologyTraditional ApproachGreen/Sustainable AlternativeKey Advantages of Alternative
Halogen Source Elemental Halogens (Cl₂, Br₂)Halide Salts (KCl, KBr) with Oxidants (H₂O₂) rsc.orgSafer, easier to handle, reduced toxicity
Catalysis Stoichiometric Lewis AcidsEnzymatic (Halogenases) nih.gov, Solid Acids (Zeolites) researchgate.netHigh regioselectivity, mild conditions, catalyst recyclability
Reaction Type Electrophilic Aromatic Substitution (EAS)Direct C-H Activation/Halogenation rsc.orgHigh atom economy, reduced waste
Process Batch SynthesisContinuous Flow Synthesis researchgate.netEnhanced safety, scalability, and efficiency

Design of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

Achieving precise control over chemical reactions involving polyfunctional molecules like this compound is paramount. The development of novel catalytic systems is essential for enhancing selectivity, allowing chemists to target a specific functional group while leaving others intact. masterorganicchemistry.com

Future research should focus on:

Ligand-Free Cross-Coupling : While ligand-supported palladium catalysts are powerful tools, the ligands themselves can be costly, sensitive, and toxic. rsc.org Advancing ligand-free catalytic systems for cross-coupling reactions of the aryl iodide and chloride moieties offers a more cost-effective, recyclable, and sustainable alternative suitable for industrial applications. rsc.orgrsc.org

Chemoselective Catalysts : Given the different reactivities of the C-I and C-Cl bonds, and the benzyl (B1604629) alcohol, designing catalysts that can selectively activate one site is a key challenge. For example, developing palladium complexes that facilitate Suzuki-Miyaura coupling exclusively at the more reactive C-I bond, even at elevated temperatures where C-Cl bond activation might begin, is highly desirable. nih.gov Similarly, catalysts for the selective oxidation of the benzyl alcohol without disturbing the aryl halides are needed. nih.gov

Regioselective Halogenation Catalysts : For the synthesis of the parent compound itself, catalysts that can direct halogenation to specific positions on an aromatic ring are crucial. While enzymatic systems show high regiocontrol, developing small molecule catalysts that can achieve similar levels of precision in electrophilic aromatic substitution remains an active area of research. nih.govacs.org

Stereoselective Transformations : For reactions involving the benzylic center, particularly its conversion to other chiral moieties, the design of catalysts that can control stereochemistry is vital. This could involve asymmetric oxidation, reduction, or substitution reactions to produce enantiomerically enriched products.

Table 2: Emerging Catalytic Systems for Selective Transformations
Catalyst TypeTarget TransformationKey Challenge/Research GoalPotential Impact
Ligand-Free Palladium Systems rsc.orgrsc.orgSuzuki, Heck, Sonogashira CouplingImproving activity for less reactive aryl chloridesReduced cost, increased sustainability
N-Heterocyclic Carbene (NHC)-Pd Complexes acs.orgCross-Coupling of Aryl HalidesExpanding substrate scope and functional group toleranceHigh efficiency and stability
Copper/TEMPO Systems nih.govChemoselective Alcohol OxidationAchieving selectivity in the presence of multiple oxidizable groupsMild reaction conditions, high yields
Engineered Halogenases nih.govresearchgate.netRegioselective HalogenationBroadening substrate scope beyond natural precursorsEnvironmentally friendly synthesis of haloaromatics

Exploration of New Reactivity Modes and Tandem Reactions for this compound

The unique arrangement of functional groups in this compound allows for a variety of transformations. A significant area for future research is the design of tandem or cascade reactions, where multiple bonds are formed in a single operation, streamlining synthesis and reducing waste. nih.gov

Potential avenues for exploration include:

Orthogonal Cross-Coupling Sequences : The differential reactivity between the C-I and C-Cl bonds can be exploited. A mild, palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) could be performed selectively at the iodine position, followed by a second, more forcing cross-coupling reaction at the chlorine position. rsc.org

Coupling Followed by Cyclization : A reactant could be introduced at the iodine position via cross-coupling that contains a functional group capable of reacting with the benzylic alcohol (or a derivative), leading to the formation of new heterocyclic ring systems in a one-pot sequence.

Tandem Oxidation/Substitution : The benzyl alcohol can be oxidized to the corresponding benzaldehyde (B42025). This new functionality can then participate in an in-situ reaction, such as a condensation or Wittig reaction, without the need for isolation of the intermediate aldehyde. A tandem oxidation/halogenation sequence could also provide access to α-halo ketones. acs.org

Exploiting the Benzylic Position : The benzyl alcohol can be converted into a good leaving group (e.g., benzyl chloride or bromide), enabling subsequent nucleophilic substitution reactions. organic-chemistry.orgresearchgate.net This opens up pathways to a wide range of ethers, esters, amines, and other derivatives.

Integration of Computational Chemistry for Predictive Synthesis and Reaction Design

As synthetic chemistry becomes more complex, computational tools are increasingly vital for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic pathways. nih.govrsc.org Applying these tools to the chemistry of this compound can accelerate discovery and optimization.

Key computational approaches include:

Density Functional Theory (DFT) for Reactivity Prediction : DFT calculations can be used to model the electronic structure of this compound and its reaction intermediates. nih.gov This allows for the prediction of regioselectivity in electrophilic substitution reactions and the rationalization of catalyst performance. researchgate.net By calculating properties like LUMO energies of reagents and HOMO energies of substrates, researchers can assess the feasibility and likely outcome of halogenation reactions. wuxiapptec.com

Modeling Catalytic Cycles : Computational chemistry can elucidate the mechanisms of complex catalytic cycles, such as those in palladium-catalyzed cross-coupling. baranlab.org By modeling transition states and intermediate energies, researchers can understand the factors controlling chemo- and regioselectivity, leading to the rational design of more efficient catalysts.

Predictive Synthesis and Retrosynthesis : Emerging machine learning and AI-driven platforms can analyze vast reaction databases to predict the products of unknown reactions or suggest optimal synthetic routes for a target molecule derived from this compound. nih.gov These tools can help chemists navigate complex synthetic challenges and identify non-intuitive reaction pathways.

Expanding the Scope of Derivatization for Diverse Chemical Applications

The ultimate goal of studying this compound is to use it as a scaffold for creating new molecules with valuable applications, for instance in medicinal chemistry or materials science. mdpi.com Future research will focus on systematically exploring derivatization at each of its three functional handles to build diverse molecular libraries.

Strategic derivatization pathways include:

Derivatization at the C-I Position : This is the most reactive site for cross-coupling. It can be functionalized with a wide array of groups, including aryl, heteroaryl, alkyl, and alkynyl moieties, through reactions like Suzuki, Stille, Sonogashira, and Heck couplings. rsc.org

Derivatization at the C-Cl Position : Though less reactive, the C-Cl bond can undergo cross-coupling under more forcing conditions or with specialized catalytic systems. acs.orgresearchgate.net It can also be a site for nucleophilic aromatic substitution.

Derivatization of the Methanol (B129727) Group : This group offers numerous possibilities.

Oxidation : Conversion to the corresponding aldehyde or carboxylic acid creates new reactive centers for further functionalization (e.g., reductive amination, esterification). researchgate.net

Etherification/Esterification : Reaction with alkyl halides or acyl chlorides yields a wide range of ethers and esters.

Substitution : Conversion to a benzyl halide (e.g., (2-Chloro-4-iodophenyl)methyl chloride) creates a potent electrophile for reaction with various nucleophiles. organic-chemistry.org

The systematic application of these derivatization strategies will unlock the potential of this compound as a key intermediate in the synthesis of complex and functionally diverse molecules. mdpi.comacademicjournals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-4-iodophenyl)methanol, and what methodological considerations are critical for high yields?

  • Answer : A common approach involves halogenation and subsequent reduction. For example, starting from a nitro-substituted precursor, such as (2-nitro-4-iodophenyl)methanol, reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can yield the target compound. Careful control of reaction temperature (20–40°C) and pH (neutral to slightly basic) minimizes side reactions like dehalogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : The aromatic protons adjacent to chlorine and iodine will show distinct splitting patterns due to heavy atom effects. The hydroxymethyl group (-CH₂OH) appears as a singlet at ~4.6 ppm in ¹H NMR .
  • IR : A broad O-H stretch (~3300 cm⁻¹) and C-I/C-Cl stretches (500–600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₇H₅ClIO (M⁺ = 298.36) with fragmentation patterns reflecting cleavage at the C-I bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly in cases of disordered halogen positions?

  • Answer : Use the SHELX suite (e.g., SHELXL) for refinement . Heavy atoms like iodine contribute strong anomalous scattering, aiding phase determination. For disordered regions, PART instructions in SHELXL can model alternate positions. ORTEP-3 visualizes thermal ellipsoids to assess positional certainty . Multi-scan absorption corrections (e.g., SADABS) are critical for high Rint values due to iodine’s absorption edge.

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM for methanol) improve accuracy for redox potentials. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, leveraging the iodine atom’s van der Waals radius for binding affinity predictions .

Q. How can researchers address contradictions in kinetic data during halogen-exchange reactions involving this compound?

  • Answer : Use isotopic labeling (e.g., ¹²⁵I tracer) to track iodine displacement pathways. Competitive experiments with varying nucleophiles (e.g., NaI vs. KCl) clarify selectivity. Arrhenius plots (lnk vs. 1/T) differentiate between thermodynamic and kinetic control. LC-MS monitors intermediates to identify rate-limiting steps .

Q. What strategies mitigate degradation of this compound during storage or reaction conditions?

  • Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Light-sensitive reactions require amber glassware. Stabilize the hydroxymethyl group via in situ derivatization (e.g., acetate protection) during prolonged reactions. TGA/DSC analysis determines thermal stability thresholds .

Methodological Considerations

Q. How to design a protocol for isolating reactive intermediates in the synthesis of this compound?

  • Answer : Use cryogenic trapping (e.g., –78°C with dry ice/acetone) to stabilize transient species. Quench aliquots at timed intervals and analyze via GC-MS or in situ IR. Flow chemistry systems minimize intermediate decomposition by enabling rapid mixing and cooling .

Q. What analytical workflows validate the absence of regioisomeric impurities in this compound?

  • Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (DAD) to resolve isomers. Spiking experiments with synthetic impurities (e.g., 4-chloro-2-iodo isomer) quantify detection limits. High-resolution MS (HRMS) confirms molecular formula specificity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound given its halogenated structure?

  • Answer : Use fume hoods to avoid inhalation of volatile byproducts. PPE (nitrile gloves, lab coat, goggles) prevents dermal contact. Waste must be segregated into halogenated solvent containers for incineration. Monitor iodine vapor release with real-time gas sensors .

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Reactant of Route 1
(2-Chloro-4-iodophenyl)methanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.